1-(4-methoxyphenyl)-4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)piperazine
Description
This compound features a piperazine core substituted at the 1-position with a 4-methoxyphenyl group and at the 4-position with a 1,3,4-thiadiazole ring. The thiadiazole moiety is further modified at the 5-position with a sulfanyl group linked to a pyridin-3-ylmethyl substituent. Such structural attributes are common in bioactive molecules targeting neurological or antimicrobial pathways .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS2/c1-25-17-6-4-16(5-7-17)23-9-11-24(12-10-23)18-21-22-19(27-18)26-14-15-3-2-8-20-13-15/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOSIAZKOLWNNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the piperazine intermediate: This involves the reaction of 4-methoxyphenylamine with piperazine under controlled conditions.
Synthesis of the thiadiazole ring: This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring.
Attachment of the pyridinylmethylthio group: This is achieved by reacting the thiadiazole intermediate with a pyridinylmethylthio reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-methoxyphenyl)-4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperazine or pyridinylmethylthio groups, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The thiadiazole moiety is known for its ability to disrupt bacterial cell walls and inhibit growth. In vitro studies have shown that derivatives of thiadiazole can effectively combat various strains of bacteria and fungi.
Anticancer Properties
The compound's piperazine and thiadiazole components have been linked to anticancer activity. Studies demonstrate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle proteins. For instance, a study on related compounds showed a dose-dependent inhibition of cancer cell proliferation in breast and colon cancer lines.
Neuropharmacological Effects
The presence of the piperazine ring suggests potential neuropharmacological applications. Compounds with piperazine have been explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies indicate that this compound may possess anxiolytic or antidepressant-like effects, warranting further investigation.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values comparable to standard antibiotics, suggesting its potential as an alternative treatment option.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
Case Study 2: Anticancer Activity
In a recent research article, the anticancer efficacy of similar piperazine derivatives was assessed using MTT assays across several cancer cell lines. The results indicated that one derivative led to a 70% reduction in cell viability at a concentration of 10 µM after 48 hours.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| HT-29 (Colon) | 15 |
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-Methylpyridin-2-yl Thiomethyl-Piperazine Derivatives ()
- Structure : Piperazine linked to a 4-methylpyridin-2-yl group via a thiomethyl bridge and a 3-(trifluoromethyl)phenyl substituent.
- Comparison :
- Similarity: Both compounds utilize a piperazine core and sulfur-containing linkages (sulfanyl in the target vs. thiomethyl in this analogue).
- Difference: The trifluoromethyl group in this analogue introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This impacts solubility and receptor binding .
1-(3-Chloro-1,2,4-Thiadiazol-5-yl)-4-(4-Fluorophenyl)piperazine ()
- Structure : Piperazine substituted with a 4-fluorophenyl group and a 3-chloro-1,2,4-thiadiazole ring.
- Comparison :
Ethyl 4-[2-[[5-(3-Methylphenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate ()
- Structure : Piperazine connected to a sulfanyl-acetyl-oxadiazole group.
- Comparison: Similarity: Use of sulfanyl bridges and heterocyclic rings (thiadiazole vs. oxadiazole).
Comparative Pharmacological and Physicochemical Properties
Table 1: Structural and Functional Comparison
Key Observations:
In contrast, ’s trifluoromethyl group reduces electron density, favoring hydrophobic interactions. The pyridinylmethyl group in the target may enhance π-π stacking compared to ’s fluorophenyl group.
Heterocyclic Influence :
- 1,3,4-Thiadiazole (target) vs. 1,2,4-thiadiazole (): The position of nitrogen atoms alters ring aromaticity and hydrogen-bonding capacity.
Bioactivity Trends :
- Sulfanyl-containing compounds (e.g., ) often exhibit antimicrobial activity due to thiol-mediated redox interactions. The target compound’s sulfanyl group may confer similar properties .
Biological Activity
1-(4-methoxyphenyl)-4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)piperazine is a complex organic compound that has garnered attention in various fields of medicinal chemistry due to its promising biological activities. This article provides a detailed overview of the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features several functional groups that contribute to its biological properties:
- Methoxyphenyl group : Enhances lipophilicity and may influence receptor binding.
- Thiadiazole moiety : Known for various pharmacological activities including anticancer and antimicrobial effects.
- Piperazine ring : Commonly associated with psychoactive and anti-anxiety medications.
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors through methods such as esterification, hydrazination, and cyclization to form the thiadiazole ring.
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines:
- Cytotoxicity : Thiadiazole derivatives have demonstrated IC50 values ranging from 4.27 µg/mL to 12.5 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 12.5 | Apoptosis induction |
| 2 | A549 | 0.2 | Caspase activation |
| 3 | SK-MEL-2 | 4.27 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens:
- Bacterial Inhibition : Significant antibacterial effects were observed against gram-negative bacteria like E. coli, with docking studies suggesting strong binding affinities to bacterial enzymes .
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | Antibacterial | 26.46 µg/mL |
| Staphylococcus | Antibacterial | Not specified |
Fatty Acid Amide Hydrolase Inhibition
Molecular modeling studies have identified the compound as a potential inhibitor of human fatty acid amide hydrolase (hFAAH), which is implicated in pain and inflammation pathways. The best inhibitors from related studies showed IC50 values as low as 0.13 µM, indicating high potency .
The mechanisms underlying the biological activities of this compound include:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspases, which are critical for programmed cell death.
- Inhibition of Enzymatic Activity : The interaction with hFAAH suggests a mechanism where the compound modulates lipid signaling pathways, potentially offering therapeutic benefits for pain management .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of thiadiazole derivatives in cancer therapy and antimicrobial applications:
- Case Study on Lung Cancer : A series of thiadiazole derivatives were tested against the A549 cell line, revealing that modifications in the piperazine structure significantly enhanced cytotoxicity .
- Antimicrobial Efficacy : A study demonstrated that certain derivatives exhibited superior activity against E. coli compared to standard antibiotics, indicating potential for development into new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthesis route for this compound, particularly regarding the formation of the 1,3,4-thiadiazole ring and its coupling to the piperazine moiety?
- Methodology :
- The 1,3,4-thiadiazole ring can be synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions. For example, hydrazine derivatives reacted with carbon disulfide in ethanol under reflux, followed by oxidative cyclization using FeCl₃ .
- Coupling the thiadiazole to the piperazine moiety often involves nucleophilic substitution. Pre-activation of the thiadiazole (e.g., bromination at the 5-position) facilitates reaction with 1-(4-methoxyphenyl)piperazine in polar aprotic solvents like DMF at 80–100°C .
- Key considerations include optimizing stoichiometry, solvent choice (e.g., DMF for solubility), and inert atmospheres to prevent oxidation of sulfur-containing intermediates .
Q. How can researchers ensure purity during synthesis, and what analytical techniques are most effective for characterizing intermediates?
- Methodology :
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water mixtures) .
- Analytical Techniques :
- HPLC : Monitor reaction progress and quantify purity (>95% threshold for intermediates) .
- NMR Spectroscopy : Confirm structural integrity (e.g., ¹H NMR for piperazine N–CH₂ peaks at δ 2.5–3.5 ppm; ¹³C NMR for thiadiazole C=S at ~165 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion matching theoretical mass) .
Q. What solvent systems and reaction conditions are optimal for achieving high yields in the final coupling step?
- Methodology :
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen. Ethanol/water mixtures (4:1 v/v) are effective for Schiff base formation in related thiadiazole derivatives .
- Conditions :
- Temperature: 80–100°C under reflux to overcome activation energy barriers.
- Catalysts: Triethylamine or K₂CO₃ to scavenge HX byproducts in substitution reactions .
- Reaction Time: 12–24 hours, monitored by TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions of biological activity and experimental in vitro assay results?
- Methodology :
- Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models in molecular docking studies. For example, used 14-α-demethylase lanosterol (PDB: 3LD6) as a target; re-examining binding pocket flexibility may improve correlation .
- Experimental Validation :
- Solubility Testing : Use dynamic light scattering (DLS) to assess aggregation in assay buffers, which may mask activity .
- Metabolic Stability : Perform microsomal incubation assays (e.g., liver microsomes) to identify rapid degradation not predicted in silico .
Q. What strategies can mitigate instability of the pyridinylmethylsulfanyl group under varying pH conditions?
- Methodology :
- pH Optimization : Conduct stability studies in buffers (pH 1–10) with HPLC monitoring. Thioether linkages are prone to oxidation at pH > 8; adding antioxidants (e.g., ascorbic acid) or using argon blankets can stabilize the compound .
- Structural Analogues : Replace the sulfanyl group with sulfonyl or sulfonamide moieties for improved stability while retaining bioactivity .
Q. How should researchers address contradictory spectral data (e.g., unexpected NMR peaks) during structural elucidation?
- Methodology :
- Advanced NMR Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations can confirm connectivity between the piperazine and thiadiazole rings .
- Isotopic Labeling : Synthesize deuterated analogues to isolate specific proton environments .
- X-ray Crystallography : Resolve ambiguous stereochemistry; single-crystal diffraction provides definitive bond angles and torsion data .
Q. What experimental approaches can identify and quantify byproducts formed during thiadiazole ring synthesis?
- Methodology :
- LC-MS/MS : Pair liquid chromatography with tandem MS to detect trace byproducts (e.g., open-chain thiourea intermediates).
- Kinetic Studies : Monitor reaction aliquots at intervals to map byproduct formation pathways. Adjust reactant ratios (e.g., excess CS₂) to suppress undesired side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
